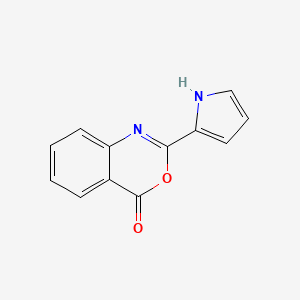
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a unique combination of pyrrole and benzoxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate pyrrole derivative under acidic or basic conditions to form the desired benzoxazine ring system. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-2H-pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 2-(3-Cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles
Uniqueness
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89812-78-2 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H |
InChI Key |
INTLFUJGCNQVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


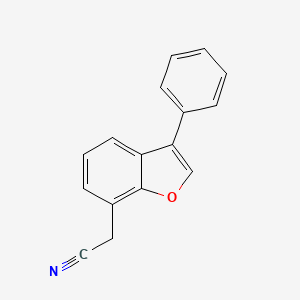
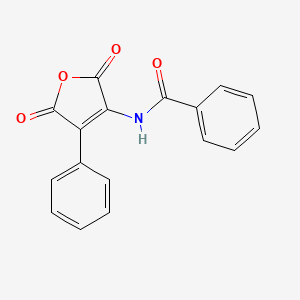

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
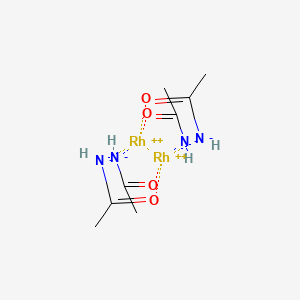


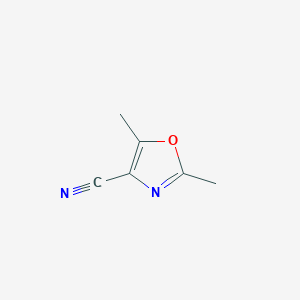
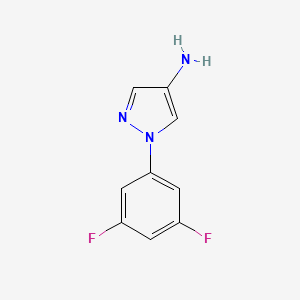
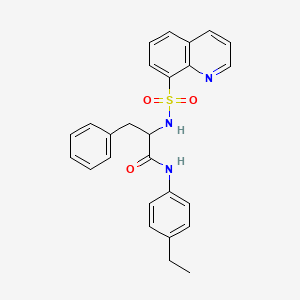
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
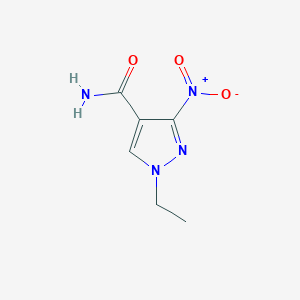

![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
